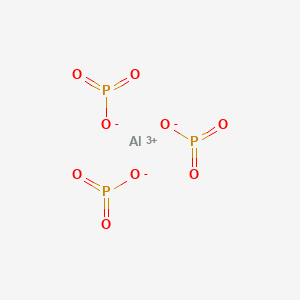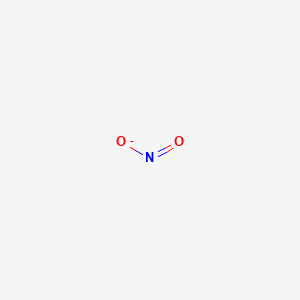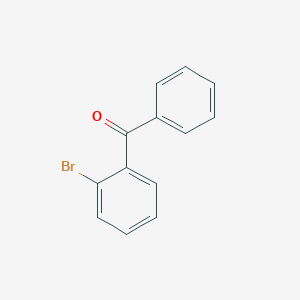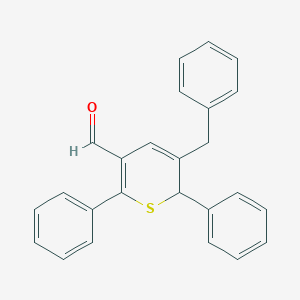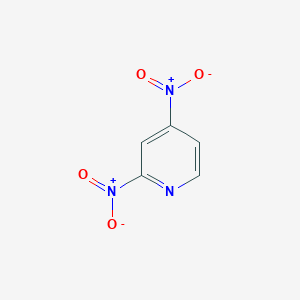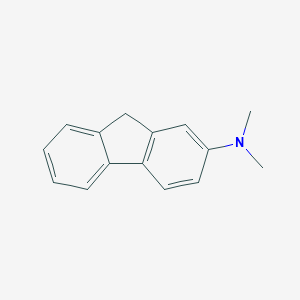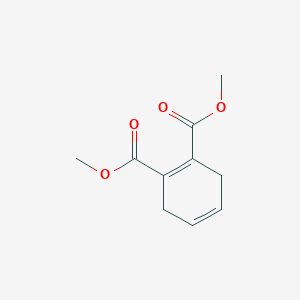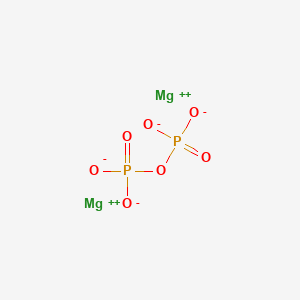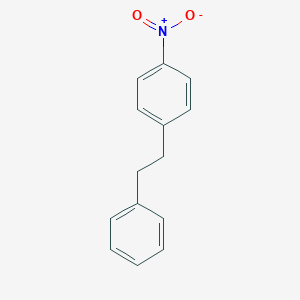
Benzene, 1-nitro-4-(2-phenylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-nitro-4-(2-phenylethyl)-, also known as NPEB, is a chemical compound that has been widely used in scientific research applications. It is a nitro-substituted derivative of phenylethylamine and is commonly used as a ligand for studying the function of various receptors in the central nervous system.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-nitro-4-(2-phenylethyl)- has been used extensively in scientific research as a ligand for studying the function of various receptors in the central nervous system. It has been shown to bind to the sigma-1 receptor, which is involved in regulating neurotransmitter release, calcium signaling, and cell survival. Benzene, 1-nitro-4-(2-phenylethyl)- has also been used as a ligand for the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft.
Wirkmechanismus
The mechanism of action of Benzene, 1-nitro-4-(2-phenylethyl)- is not fully understood, but it is thought to act as a modulator of receptor function. It has been shown to enhance the activity of the sigma-1 receptor, leading to increased calcium signaling and neurotransmitter release. Benzene, 1-nitro-4-(2-phenylethyl)- has also been shown to inhibit the activity of the dopamine transporter, leading to increased levels of dopamine in the synaptic cleft.
Biochemische Und Physiologische Effekte
Benzene, 1-nitro-4-(2-phenylethyl)- has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of acetylcholine, dopamine, and serotonin in the brain. Benzene, 1-nitro-4-(2-phenylethyl)- has also been shown to increase the activity of the sigma-1 receptor, leading to increased calcium signaling and cell survival. Additionally, Benzene, 1-nitro-4-(2-phenylethyl)- has been shown to have analgesic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Benzene, 1-nitro-4-(2-phenylethyl)- has several advantages for use in lab experiments. It is a highly selective ligand for the sigma-1 receptor and the dopamine transporter, making it useful for studying these receptors in isolation. Additionally, Benzene, 1-nitro-4-(2-phenylethyl)- has a high affinity for these receptors, allowing for the detection of low levels of receptor expression. However, Benzene, 1-nitro-4-(2-phenylethyl)- is a relatively expensive compound and may not be suitable for use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for research involving Benzene, 1-nitro-4-(2-phenylethyl)-. One area of interest is the development of more selective ligands for the sigma-1 receptor and the dopamine transporter. Additionally, the biochemical and physiological effects of Benzene, 1-nitro-4-(2-phenylethyl)- on other neurotransmitter systems, such as glutamate and GABA, warrant further investigation. Finally, the potential therapeutic applications of Benzene, 1-nitro-4-(2-phenylethyl)-, such as in the treatment of pain or neurodegenerative diseases, should be explored.
Synthesemethoden
The synthesis of Benzene, 1-nitro-4-(2-phenylethyl)- involves the reaction of 1-nitro-4-bromo-2-phenylethylene with phenylethylamine in the presence of a palladium catalyst. This reaction results in the formation of Benzene, 1-nitro-4-(2-phenylethyl)- as a yellow crystalline solid. The purity of the compound can be improved by recrystallization from an appropriate solvent.
Eigenschaften
CAS-Nummer |
14310-29-3 |
|---|---|
Produktname |
Benzene, 1-nitro-4-(2-phenylethyl)- |
Molekularformel |
C14H13NO2 |
Molekulargewicht |
227.26 g/mol |
IUPAC-Name |
1-nitro-4-(2-phenylethyl)benzene |
InChI |
InChI=1S/C14H13NO2/c16-15(17)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H,6-7H2 |
InChI-Schlüssel |
FCVDHPQXWWONCH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)CCC2=CC=C(C=C2)[N+](=O)[O-] |
Andere CAS-Nummern |
14310-29-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



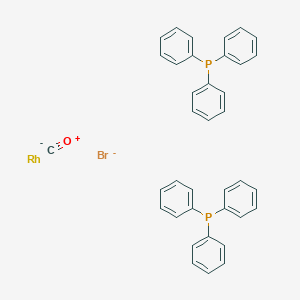
![7-methyl-12H-benzo[c]phenarsazinine](/img/structure/B80441.png)
![3-[(1-Naphthylmethyl)amino]propan-1-OL](/img/structure/B80442.png)
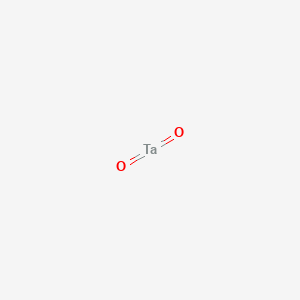
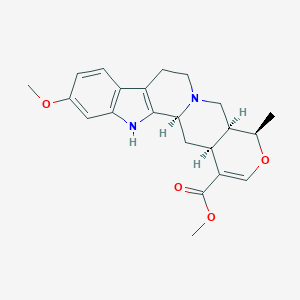
![Thulium chloride heptahydrate [MI]](/img/structure/B80450.png)
